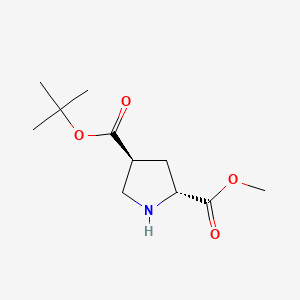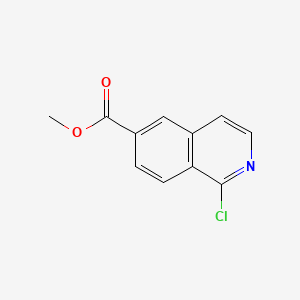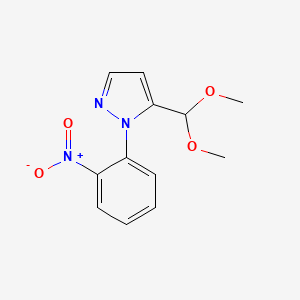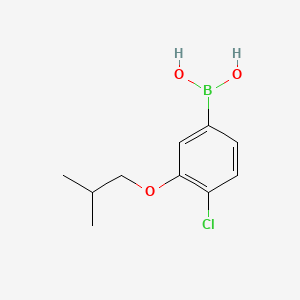
4-Chloro-3-isobutoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BClO3 .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-isobutoxyphenylboronic acid is1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 . The molecular weight of the compound is 228.48 .
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Architecture
4-Chloro-3-isobutoxyphenylboronic acid has been studied for its crystal structure and supramolecular architecture. Research shows that in the crystal structures of similar boronic acids, the molecules are held together by O−H···O interactions, and C−H···X interactions play an important role in crystal packing. These studies are fundamental for understanding the material properties and potential applications in crystal engineering and design (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Vibrational Spectra Analysis
Another area of research includes the vibrational spectra analysis of 4-chloro-3-isobutoxyphenylboronic acid and related compounds. This involves studying the Fourier transform Raman and infrared spectra, providing insights into the structural and spectroscopic characteristics of these compounds (Kurt, 2009). Such analysis is crucial for understanding the molecular properties and could have implications in materials science and chemistry.
Fluorescence Quenching Studies
Research has also focused on the fluorescence quenching properties of boronic acid derivatives, which is significant in the study of molecular interactions and could have potential applications in sensing technologies and photophysical studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Polymer Synthesis
4-Chloro-3-isobutoxyphenylboronic acid has been utilized in the synthesis of polymers. Research includes the study of hybrid nanoassemblies in aqueous solutions and the formation of spherical nanoparticles with potential applications in nanotechnology and material sciences (Matuszewska et al., 2015).
Synthesis of Biologically Active Compounds
Research has also been conducted on the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions using arylboronic acids, including 4-chloro-3-isobutoxyphenylboronic acid. This research is significant in the field of medicinal chemistry and drug development (Ikram et al., 2015).
Educational Applications
In educational settings, 4-chloro-3-isobutoxyphenylboronic acid is used to teach students about high-throughput experimentation techniques in laboratory experiments, reinforcing their understanding of organic and inorganic chemistry principles (Lee, Schmink, & Berritt, 2020).
Propriétés
IUPAC Name |
[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMYENCQOGANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681673 |
Source


|
| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isobutoxyphenylboronic acid | |
CAS RN |
1256346-37-8 |
Source


|
| Record name | Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

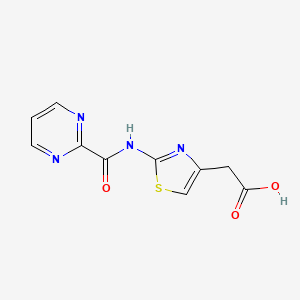
![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)
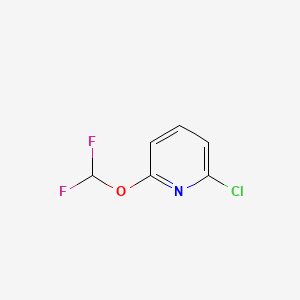
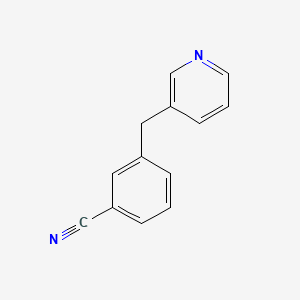
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)



![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
